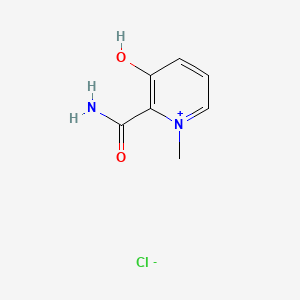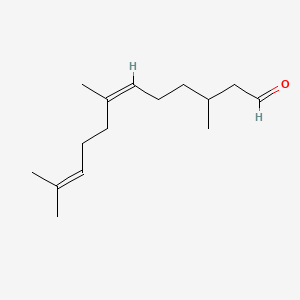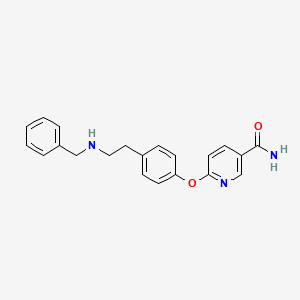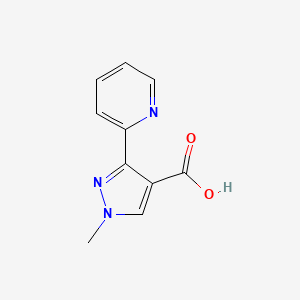
1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid” is an organic compound that contains a pyrazole ring and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms while the pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains a carboxylic acid functional group and a methyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction . The pyridine ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, which are aromatic and contribute to the stability of the molecule . The presence of the carboxylic acid group would make the compound acidic .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion . The pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would make the compound polar and capable of forming hydrogen bonds . This could affect its solubility in different solvents .Scientific Research Applications
Herbicidal Activity
This compound has been explored for its potential as a herbicide . Researchers have synthesized derivatives containing phenylpyridine moieties and evaluated their herbicidal activities against various species of weeds . Some derivatives have shown moderate activity in post-emergence treatment, suggesting that they could be developed into new herbicides.
Cancer Research
In the realm of cancer treatment, pyrazole derivatives have been investigated as CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Compounds with the pyrazole scaffold have shown significant cytotoxic activities against various cancer cell lines, indicating their potential as cancer therapeutics .
Antifungal Agents
The antifungal properties of pyrazole derivatives are also of interest. These compounds have been synthesized and tested for their efficacy against fungal infections . The results have demonstrated that certain pyrazole carboxylates can act as effective antifungal agents.
Biological Activity Studies
Pyrazole-containing compounds are widely used in the study of biologically active molecules. They have applications in medicine, pesticides, and veterinary drugs due to their diverse biological activities . This versatility makes them valuable for developing new treatments and products.
Pesticide Development
The pyrazole group is a common feature in small molecules developed as pesticide products. These include fungicides, insecticides, and herbicides . The structural flexibility of pyrazole allows for the creation of a variety of compounds with specific pest control properties.
Veterinary Medicine
In veterinary medicine, pyrazole derivatives are used to create drugs that can treat a range of conditions in animals. Their biological activity makes them suitable for addressing infections and diseases in veterinary settings .
Molecular Modeling
Pyrazole derivatives are used in molecular modeling to understand the interactions at the molecular level. This helps in the design of compounds with desired biological activities and can lead to the discovery of new drugs .
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The synthesis routes of pyrazole-containing compounds contribute to the broader field of nitrogen-containing heterocyclic compounds. These compounds have significant importance in pharmaceuticals and agrochemicals due to their stability and biological relevance .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds interact with their targets through classical hydrogen bonds, π–π interactions, and cation–π interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been found to have significant cytotoxic activities against various cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-3-pyridin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-6-7(10(14)15)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYDINHISJQINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1152510-81-0 | |
| Record name | 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)

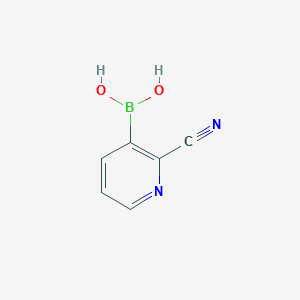
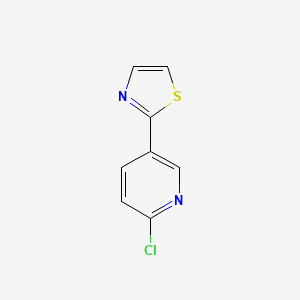
![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)
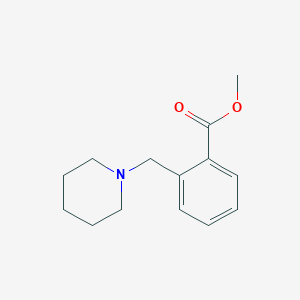
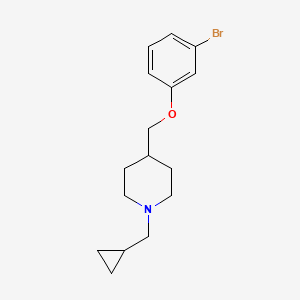
![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)
